molecular formula C9H10ClNO3 B13510881 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B13510881
M. Wt: 215.63 g/mol
InChI Key: UPWWACLOZJSUKE-UHFFFAOYSA-N
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Description

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound with a fused pyridine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with suitable reagents under controlled conditions. For instance, the reaction of 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid with chloroacetic acid chloride and other reagents can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the hydrochloride group. These features can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

6,8-dihydro-5H-pyrano[3,4-b]pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H9NO3.ClH/c11-9(12)7-2-1-6-3-4-13-5-8(6)10-7;/h1-2H,3-5H2,(H,11,12);1H

InChI Key

UPWWACLOZJSUKE-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C=CC(=N2)C(=O)O.Cl

Origin of Product

United States

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